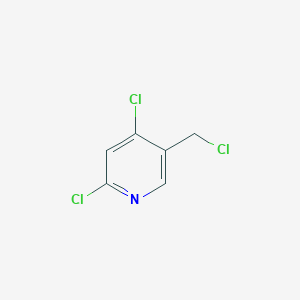

2,4-Dichloro-5-(chloromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIYZLLIBBPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376398 | |

| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73998-96-6 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73998-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-5-(chloromethyl)pyridine molecular weight and formula

An In-depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a pivotal intermediate compound in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring a reactive chloromethyl group and two distinct chlorine atoms on the pyridine ring—makes it a versatile building block for constructing highly substituted heterocyclic systems. The strategic placement of these leaving groups allows for sequential and regioselective reactions, providing a robust platform for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic routes, reactivity profile, analytical methodologies, and key applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound define its behavior in chemical systems and inform its handling and purification.

-

IUPAC Name: this compound[3]

The structural arrangement of the molecule is depicted below.

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₃N | [1][2] |

| Molecular Weight | 196.46 g/mol | [1][2] |

| CAS Number | 73998-96-6 | [1][2] |

| Boiling Point | 273.8 °C at 760 mmHg | [2] |

| Density | 1.463 g/mL (Predicted) | [4] |

| pKa | -0.28 ± 0.10 (Predicted) | [4] |

| Solubility | Partly miscible in water | [5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Manufacturing Routes

The synthesis of this compound can be approached through several strategic pathways. A common and effective laboratory-scale method involves the direct chlorination of a corresponding hydroxymethyl precursor. More scalable industrial routes often begin with simpler, bulk starting materials like 3-methylpyridine (β-picoline).

Synthesis via Chlorination of (4,6-Dichloropyridin-3-yl)methanol

This route offers a direct conversion using a common chlorinating agent, thionyl chloride (SOCl₂). The reaction is typically high-yielding and proceeds under mild conditions.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.0-1.2 eq) at room temperature.[1]

-

Reaction: Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, cool the mixture to 0°C and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.[1]

-

Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[1]

-

Purification: Purify the resulting crude product by flash chromatography on silica gel, using dichloromethane as the eluent, to afford the pure product.[1]

Multi-step Synthesis from 3-Methylpyridine (β-Picoline)

For industrial-scale production, pathways commencing from inexpensive feedstocks are preferred. A logical, though multi-step, approach starts with 3-methylpyridine.

-

Synthesis of 2-Chloro-5-methylpyridine: The precursor 2-chloro-5-methylpyridine can be synthesized from 3-methylpyridine via various routes, including condensation of propionaldehyde and an acrylic ester to form a dihydropyridone, followed by halogenation and dehydrohalogenation steps.[6][7][8]

-

Chlorination of the Pyridine Ring: Further chlorination of 2-chloro-5-methylpyridine can introduce a second chlorine atom onto the pyridine ring, typically at the C4 or C6 position depending on the conditions.

-

Side-Chain Chlorination: The final step involves the radical chlorination of the methyl group to the desired chloromethyl group. This is often achieved using chlorine gas under UV irradiation or with a chemical initiator.[9]

This route requires careful control over chlorination conditions to achieve the desired regioselectivity and avoid over-chlorination to the trichloromethyl derivative.[6][7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms.

Caption: Reactivity profile of this compound.

Nucleophilic Substitution at the Chloromethyl Group

The primary site of reactivity is the chloromethyl group at the C5 position. This carbon is analogous to a benzylic carbon, making the attached chlorine an excellent leaving group for Sₙ2-type reactions . This allows for facile substitution by a wide range of nucleophiles under relatively mild conditions.[10]

-

Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, readily forms the corresponding aminomethylpyridine derivatives.[10]

-

Ether and Thioether Formation: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.

Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring

The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The reactivity of these positions is dictated by the electron-withdrawing effect of the ring nitrogen.[11]

-

Reactivity at C4: The C4 position is generally the more reactive site for SₙAr. Nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[11][12]

-

Reactivity at C2: The C2 position is also activated but is generally less reactive than C4 due to steric hindrance and electronic factors. Substitution at C2 often requires more forcing conditions (e.g., higher temperatures) than substitution at C4.[11][12]

This differential reactivity allows for a stepwise functionalization of the molecule. A soft nucleophile under mild conditions will typically react at the chloromethyl group first. Subsequently, a stronger nucleophile under more forcing conditions can be used to displace the C4-chloro and then the C2-chloro substituent.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using reverse-phase HPLC. A suitable starting method, based on analogous compounds, would be:

Spectroscopic Data (Predicted)

| Technique | Predicted Features |

| ¹H NMR | δ ~8.3 ppm (s, 1H): Proton at C6, deshielded by the adjacent nitrogen. δ ~7.5 ppm (s, 1H): Proton at C3. δ ~4.7 ppm (s, 2H): Methylene protons of the chloromethyl group (-CH₂Cl). |

| ¹³C NMR | δ ~152 ppm: C2 (attached to Cl and adjacent to N). δ ~150 ppm: C6 (adjacent to N). δ ~145 ppm: C4 (attached to Cl). δ ~135 ppm: C5 (attached to CH₂Cl). δ ~125 ppm: C3. δ ~43 ppm: -CH₂Cl carbon. |

| Mass Spec. | M⁺ Peak: A characteristic cluster of isotopic peaks for three chlorine atoms. Expected m/z values would be ~195 (M⁺), 197, 199, and 201, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Fragmentation: A prominent fragment corresponding to the loss of a chlorine atom (M-Cl)⁺ or the chloromethyl group (M-CH₂Cl)⁺. |

| IR | ~3100-3000 cm⁻¹: C-H stretching of the aromatic ring. ~1570, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1200-1000 cm⁻¹: C-Cl stretching vibrations. ~800-700 cm⁻¹: C-Cl stretching of the -CH₂Cl group. |

Applications in Research and Development

This compound is a valuable building block for synthesizing biologically active molecules. Its structure is found within or is used to access key intermediates for several classes of compounds.

-

Agrochemicals: Polychlorinated pyridines are crucial precursors for a range of herbicides, fungicides, and insecticides.[9] For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for the fungicide fluazinam and the insecticide fluopicolide.[14][15] The title compound serves as a versatile starting point for accessing these highly functionalized pyridine systems.

-

Pharmaceuticals: The substituted pyridine motif is a privileged structure in medicinal chemistry. While direct synthesis routes for major drugs starting from this specific isomer are not prominently published, its functional handles are highly relevant. For example, the CDK4/6 inhibitor Ribociclib , used in cancer therapy, contains a substituted aminopyridine core.[16][17][18] The reactivity of this compound makes it an ideal candidate for building libraries of novel kinase inhibitors and other potential therapeutic agents through combinatorial chemistry approaches.

Safety, Handling, and Disposal

Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.

Hazard Identification:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]

-

Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous chemical waste.

References

- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- European Patent Office. (n.d.). EP 0121320 B1: Preparation of 2-chloro-5-methylpyridine.

- Jiangsu Yangnong Chem Group, et al. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine.

- SIELC Technologies. (n.d.). Separation of 2,3-Dichloro-5-(trichloromethyl)pyridine on Newcrom R1 HPLC column.

- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR spectrum.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Nucleophilic Substitution Reaction of 5-(Chloromethyl)-2-ethoxypyridine with Amine. Benchchem.

- ChemicalBook. (n.d.). 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6.

- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Synblock. (n.d.). CAS 73998-96-6 | this compound.

- ChemicalBook. (n.d.). Ribociclib synthesis.

- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.

- Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.

- National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

- Imperial Chemical Industries Plc. (n.d.). Preparation of 2-chloro-5-methylpyridine.

- Imperial Chemical Industries Plc. (n.d.). US4612377A: Preparation of 2-chloro-5-methylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 73998-96-6(2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Product Description.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PMC.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.

- National Center for Biotechnology Information. (n.d.).

- Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.

- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.

Sources

- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]

- 2. CAS 73998-96-6 | this compound - Synblock [synblock.com]

- 3. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 15. 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 [chemicalbook.com]

- 16. Ribociclib synthesis - chemicalbook [chemicalbook.com]

- 17. longdom.org [longdom.org]

- 18. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]

A Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Safe Handling for Research Applications

This guide provides an in-depth analysis of 2,4-Dichloro-5-(chloromethyl)pyridine, a pivotal halogenated pyridine derivative. It serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Compound Identification and Core Physicochemical Properties

This compound is a trifunctional molecule, featuring two chlorine substituents on the pyridine ring and a highly reactive chloromethyl group. These features make it a versatile intermediate for introducing the pyridyl moiety into larger molecular scaffolds. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73998-96-6 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₃N | [1][2][3] |

| Molecular Weight | 196.46 g/mol | [2][3] |

| Boiling Point | 274 °C | [4] |

| Density | 1.463 g/cm³ | [4] |

| Flash Point | 146 °C | [4] |

| pKa | -0.28 ± 0.10 (Predicted) | [4] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites.

-

The Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule for nucleophilic substitution. As a benzylic-type halide, the C-Cl bond is readily cleaved due to the ability of the pyridine ring to stabilize the resulting carbocation or transition state. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

-

Ring Chlorines (C2 and C4): The chlorine atoms directly attached to the aromatic pyridine ring are significantly less reactive towards standard nucleophilic aromatic substitution (SNAr) than the chloromethyl group. Their substitution typically requires more forcing conditions, such as high temperatures, strong bases, or metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling). This differential reactivity allows for selective, stepwise functionalization of the molecule.

This hierarchy of reactivity is fundamental to its role as an intermediate. Polychlorinated pyridines are established precursors for herbicides, fungicides, and insecticides, underscoring the importance of this structural class in applied chemistry.[5]

Synthesis and Purification Protocol

A reliable method for the laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol using thionyl chloride.[2] This process is efficient and utilizes common laboratory reagents.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Methodology

-

Reagent Preparation: To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, ~5-10 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stir bar, slowly add thionyl chloride (1.0 eq) at room temperature under a nitrogen atmosphere.[2]

-

Causality: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DCM is used as an inert solvent.

-

-

Reaction: Stir the reaction mixture at room temperature for 15 minutes.[2] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Cool the flask in an ice bath to 0 °C. Carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[2]

-

Causality: This step is critical for safety and purity. It neutralizes the unreacted acidic thionyl chloride and the HCl byproduct, preventing degradation of the product and making the subsequent extraction safe.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with an additional portion of DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using dichloromethane as the eluent, to afford the pure 2,4-dichloro-5-(chloromethyl)-pyridine.[2]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

GHS Hazard Summary

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure |

| Source:[1] |

Safe Handling Workflow

Sources

- 1. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]

- 3. CAS 73998-96-6 | this compound - Synblock [synblock.com]

- 4. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine: Structure, Synthesis, and Applications

Introduction

2,4-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of agrochemical and pharmaceutical development. Its trifunctional nature, featuring a pyridine core, two chlorine substituents on the aromatic ring, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of a diverse range of complex, biologically active molecules. The strategic placement of these functional groups allows for selective chemical modifications, providing a robust scaffold for the development of new chemical entities. This guide offers a comprehensive overview of the nomenclature, structural characteristics, physicochemical properties, synthesis, reactivity, and applications of this important chemical intermediate, with a focus on providing practical insights for laboratory and industrial applications.

Chemical Structure and Nomenclature

A precise understanding of the structure and naming conventions of this compound is fundamental for its effective use and for clear communication within the scientific community.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by several synonyms, including:

Structural Representation and Chemical Identifiers

The molecular structure of this compound consists of a pyridine ring substituted at the 2- and 4-positions with chlorine atoms and at the 5-position with a chloromethyl group.

| Identifier | Value |

| CAS Number | 73998-96-6[1] |

| Molecular Formula | C₆H₄Cl₃N[1] |

| Molecular Weight | 196.46 g/mol [2] |

| SMILES | C1=C(C(=CN=C1Cl)CCl)Cl[1] |

| InChI | InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Physical Form | Solid | [3] (from Sigma-Aldrich) |

| Boiling Point | 274 °C | [2] |

| Density | 1.463 g/cm³ | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and well-documented laboratory-scale method involves the chlorination of a precursor alcohol using thionyl chloride.

Synthesis from (4,6-Dichloropyridin-3-yl)methanol

A prevalent synthetic route involves the reaction of (4,6-dichloropyridin-3-yl)methanol with thionyl chloride (SOCl₂)[2]. This method provides a direct conversion of the hydroxymethyl group to the desired chloromethyl group.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a generalized, step-by-step protocol based on established procedures[2]:

-

Reaction Setup: In a well-ventilated fume hood, dissolve (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add thionyl chloride (1.0-1.2 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 15 minutes to several hours) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by washing with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound[2].

Mechanistic Insights: Chlorination with Thionyl Chloride

The conversion of the primary alcohol to an alkyl chloride by thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic substitution.

Caption: Mechanism of alcohol chlorination by thionyl chloride.

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite[4]. A base, such as pyridine or the chloride ion itself, then deprotonates the intermediate. The resulting alkyl chlorosulfite can then undergo an intramolecular nucleophilic substitution with internal return (Sₙi), where the chlorine atom attacks the carbon from the same face as the leaving group, leading to retention of stereochemistry (though this is not a factor for a primary alcohol)[4][5]. The driving force for this step is the formation of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl)[4].

Reactivity and Applications in Drug Development and Agrochemicals

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The chloromethyl group is the most labile and is susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing the dichloropyridyl moiety into a target molecule.

Key Intermediate in Agrochemical Synthesis

Polychlorinated pyridines are crucial intermediates in the synthesis of numerous agrochemicals, including herbicides, insecticides, and fungicides[6]. The related compound, 2-chloro-5-(chloromethyl)pyridine, is a well-known precursor to the neonicotinoid class of insecticides, such as imidacloprid and acetamiprid[7][8]. These insecticides function by targeting the nicotinic acetylcholine receptors in insects.

Scaffold for Novel Bioactive Molecules

The dichloropyridyl scaffold is a valuable pharmacophore in medicinal chemistry. A study by Pimpale et al. demonstrated the use of 2-chloro-5-(chloromethyl)pyridine in the synthesis of novel bioactive compounds[9]. In this work, the chloromethyl group was converted to a hydrazinylmethyl group, which was then reacted with various aromatic aldehydes to produce a library of hydrazone derivatives. Preliminary biological screening of these compounds revealed promising antimicrobial and anti-malarial activities, highlighting the potential of this scaffold in drug discovery[9].

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 6-positions of the pyridine ring, and a singlet in the aliphatic region for the two protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic isotopic patterns due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of a chlorine radical, the chloromethyl group, and cleavage of the pyridine ring.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its well-defined structure and predictable reactivity make it a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Science Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. Retrieved from [Link]

-

Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. Retrieved from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(17), 9535-9538.

-

SpectraBase. 2,4-DICHLORO-5-(2-PROPEN-1-YL)-6-TRIFLUOROMETHYL-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

SpectraBase. 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]

- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 4. books.rsc.org [books.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 73998-96-6|this compound|BLD Pharm [bldpharm.com]

- 10. CAS 73998-96-6 | this compound - Synblock [synblock.com]

spectroscopic data for 2,4-Dichloro-5-(chloromethyl)pyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-(chloromethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 73998-96-6), a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data based on established principles and detailed, field-proven experimental protocols. The causality behind spectral interpretations and experimental choices is explained to provide a deeper, actionable understanding.

Molecular Structure and Overview

This compound is a substituted pyridine with the molecular formula C₆H₄Cl₃N and a molecular weight of approximately 196.46 g/mol .[2][3][4] Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a chloromethyl group at position 5. This specific arrangement of electron-withdrawing groups significantly influences its chemical reactivity and its spectral characteristics.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be simple, showing two distinct signals for the aromatic protons and one for the methylene protons of the chloromethyl group. The significant deshielding effect of the electronegative nitrogen and chlorine atoms will shift the aromatic protons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.45 | Singlet (s) |

| H-6 | ~8.30 | Singlet (s) |

| -CH₂Cl | ~4.70 | Singlet (s) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

H-6 Proton (~8.30 ppm): This proton is adjacent to the ring nitrogen, which strongly withdraws electron density, causing a significant downfield shift. Its singlet multiplicity arises from the absence of adjacent protons (protons on neighboring carbons) for spin-spin coupling.

-

H-3 Proton (~7.45 ppm): This proton is less deshielded than H-6. It is also a singlet because its neighboring carbons (C-2 and C-4) are fully substituted.

-

-CH₂Cl Protons (~4.70 ppm): The methylene protons are adjacent to both an aromatic ring and a chlorine atom, both of which are deshielding. This results in a downfield shift compared to a typical alkyl group. The signal is a singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms (N, Cl).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152.0 |

| C-3 | ~125.0 |

| C-4 | ~145.0 |

| C-5 | ~138.0 |

| C-6 | ~151.0 |

| -CH₂Cl | ~43.0 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (N or Cl), causing them to appear significantly downfield. C-2 and C-6 are adjacent to the nitrogen, while C-2 and C-4 bear chlorine atoms, leading to their deshielded nature.

-

C-3 and C-5: These carbons, bearing hydrogen and the chloromethyl group respectively, are found at more intermediate chemical shifts.

-

-CH₂Cl Carbon: The chloromethyl carbon is the most upfield signal, as is typical for sp³-hybridized carbons, though it is shifted downfield from a standard methyl group due to the attached chlorine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a 30-degree pulse angle to avoid saturation.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a broader spectral width (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Bond | Description of Vibration |

|---|---|---|

| 3100-3000 | C-H (Aromatic) | Stretching |

| 1580-1550 | C=N, C=C | Pyridine ring stretching |

| 1470-1430 | C=C | Pyridine ring stretching |

| 1250-1200 | C-H (Aromatic) | In-plane bending |

| 850-750 | C-Cl (Aromatic) | Stretching |

| 750-650 | C-Cl (Alkyl) | Stretching |

| ~1440 | -CH₂- | Scissoring (bending) |

Expertise & Experience: Interpreting the IR Spectrum

-

Pyridine Ring: The characteristic absorptions in the 1580-1430 cm⁻¹ region are definitive evidence for the pyridine scaffold.[5]

-

C-Cl Bonds: The presence of strong bands in the 850-650 cm⁻¹ range confirms the multiple chlorine substituents. Distinguishing between the aromatic and alkyl C-Cl stretches can be challenging as they often overlap, but their presence is a key validation point.

-

Chloromethyl Group: The -CH₂- scissoring vibration around 1440 cm⁻¹ helps confirm the presence of the methylene group.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them to reference data.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed offers clues to the molecule's structure.

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound will be distinguished by a complex isotopic pattern for any chlorine-containing ion, arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 ratio. For a molecule with three chlorine atoms, the molecular ion will appear as a cluster of peaks at M, M+2, M+4, and M+6.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (for ³⁵Cl) | Ion | Description |

|---|---|---|

| 195 | [M]⁺˙ | Molecular Ion |

| 197 | [M+2]⁺˙ | Isotope Peak |

| 199 | [M+4]⁺˙ | Isotope Peak |

| 201 | [M+6]⁺˙ | Isotope Peak |

| 160 | [M-Cl]⁺ | Loss of a chlorine radical |

| 146 | [M-CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 125 | [M-Cl₂]⁺˙ | Loss of a chlorine molecule from a fragment |

Trustworthiness: The Isotopic Signature The relative intensities of the isotopic cluster for an ion with three chlorines ([C₃]⁺) can be predicted. The expected ratio for [M]⁺˙ to [M+2]⁺˙ to [M+4]⁺˙ to [M+6]⁺˙ will be approximately 100:98:32:3.5 (or roughly 27:27:9:1). Observing this highly characteristic pattern provides unequivocal evidence for the presence of three chlorine atoms and serves as a self-validating system for the elemental composition.[6]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for a volatile compound like this.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injection: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at 15-20 °C/min to a final temperature of ~280 °C to ensure elution.

-

-

MS Analysis:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole).

-

Detection: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Caption: Simplified potential fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy maps the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. The protocols and interpretations provided in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring both accuracy and reproducibility in a research and development setting.

References

-

Krishnakumar, V., & Sadasivam, V. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 245-248. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Narkhede, H. D., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

-

Seo, J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 85, 1-13. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]

- 3. CAS 73998-96-6 | this compound - Synblock [synblock.com]

- 4. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,4-Dichloro-5-(chloromethyl)pyridine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This document consolidates essential physicochemical data, presents qualitative solubility information in a range of common organic solvents, and furnishes a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is intended for researchers, process chemists, and drug development professionals who handle this compound.

Introduction

This compound (CAS No. 73998-96-6) is a halogenated pyridine derivative of significant industrial importance. Its trifunctional nature—featuring two reactive chlorine atoms on the pyridine ring and one in the chloromethyl group—makes it a versatile building block. The compound serves as a critical precursor in the synthesis of neonicotinoid insecticides and other active pharmaceutical ingredients.

The solubility of a reaction intermediate is a fundamental physical property that dictates its handling, reaction kinetics, and purification strategy. A thorough understanding of how this compound behaves in different organic solvents allows chemists to make informed decisions regarding:

-

Solvent Selection: Choosing an appropriate solvent system to ensure homogeneity for a chemical reaction, or conversely, to facilitate precipitation for product isolation.

-

Process Optimization: Manipulating solvent composition and temperature to control reaction rates and minimize byproduct formation.

-

Purification: Designing efficient crystallization, extraction, or chromatographic purification methods.

-

Safety and Handling: Ensuring safe storage and transfer by selecting appropriate, non-reactive solvent environments.

This guide aims to provide a foundational understanding of these aspects, grounded in both theoretical principles and practical, validated methodologies.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₄Cl₃N | [1][2] |

| Molecular Weight | 196.46 g/mol | [1][2] |

| Appearance | Solid | - |

| Boiling Point | 274°C | [3] |

| pKa (Predicted) | -0.28 ± 0.10 | [3] |

| Storage Temperature | 2-8°C under inert gas | [1][3] |

The molecule's structure, featuring a polar pyridine ring and three electron-withdrawing chlorine atoms, results in a moderate overall polarity. The nitrogen atom can act as a hydrogen bond acceptor, although the electron-withdrawing nature of the chlorine substituents diminishes its basicity, as indicated by the very low predicted pKa.[3] These features suggest that its solubility will be highest in solvents of moderate to high polarity, particularly those capable of dipole-dipole interactions.

Solubility Profile in Organic Solvents

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] For this compound, we can anticipate the following trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The energy required to overcome the crystal lattice forces of the solid solute is not sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are capable of strong dipole-dipole interactions with the polar C-Cl and C-N bonds of the pyridine derivative. Therefore, good solubility is anticipated. Dichloromethane, in particular, is mentioned as a suitable solvent for purification by chromatography following synthesis.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can engage in hydrogen bonding with the pyridine nitrogen. However, the energy cost of disrupting the solvent's own extensive hydrogen-bonding network may limit solubility compared to polar aprotic solvents.

-

Water: The compound is expected to have very low solubility in water due to its significant nonpolar surface area and the absence of readily ionizable groups.

Experimental Solubility Data

While specific quantitative solubility data (e.g., in g/L) for this compound is not widely published in readily accessible literature, qualitative observations from synthesis and purification procedures provide valuable insights. The table below summarizes this information, which should be used as a preliminary guide. For precise process design, experimental determination is essential.

| Solvent Class | Solvent | Expected Solubility | Rationale / Source |

| Halogenated | Dichloromethane (DCM) | Soluble | Used as an eluent for chromatographic purification, indicating good solubility.[1] |

| Aromatic | Toluene | Soluble | A related compound, 2-chloro-5-(chloromethyl)pyridine, is dissolved in toluene for synthesis.[5] |

| Alcohols | Ethanol, Methanol | Moderately Soluble | A related compound, 2-chloro-5-(chloromethyl)pyridine, can be crystallized from ethanol.[5] General purpose polar protic solvents. |

| Ketones | Acetone | Likely Soluble | Polar aprotic solvent, effective at dissolving moderately polar organic solids. |

| Esters | Ethyl Acetate | Likely Soluble | Common solvent for moderately polar organic compounds. |

| Ethers | Diethyl Ether, THF | Slightly to Moderately Soluble | Lower polarity may limit solubility compared to ketones or esters. |

| Alkanes | Hexane, Heptane | Insoluble / Sparingly Soluble | Nonpolar nature makes it a poor solvent for this polar compound; often used as an anti-solvent for crystallization. |

| Aqueous | Water | Insoluble | Highly polar protic nature and strong hydrogen bonding network are incompatible with the largely organic solute. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[6]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute with a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can be run to determine the minimum time required.

-

Sample Collection: After agitation, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw a portion of the supernatant into a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared using accurately weighed samples of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as g/L or mol/L.

Discussion and Practical Implications

The solubility profile of this compound directly influences its application in synthesis. Its good solubility in solvents like dichloromethane and toluene makes them excellent choices for reaction media.[1] For purification, a mixed-solvent crystallization is often ideal. For instance, one could dissolve the crude product in a "good" solvent like dichloromethane at an elevated temperature and then slowly add a "poor" or "anti-solvent" like hexane to induce crystallization upon cooling, leaving more soluble impurities behind in the mother liquor.

Understanding the temperature dependence of solubility is also crucial. For most solids, solubility increases with temperature. This property is the basis of recrystallization, allowing for dissolution at high temperatures and recovery of purified solid upon cooling.

Safety and Handling Considerations

This compound is a hazardous substance. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Avoid creating dust. Use appropriate tools for transfer.[9]

-

Spills: In case of a spill, clean up immediately using dry procedures and avoid generating dust.[9][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[8][10]

Conclusion

This technical guide has outlined the key solubility characteristics of this compound. While qualitative data suggests good solubility in polar aprotic and halogenated solvents and poor solubility in nonpolar and aqueous media, precise process development requires quantitative data. The provided isothermal shake-flask protocol offers a robust and reliable method for generating this critical information. By leveraging a deep understanding of its physicochemical properties and solubility profile, researchers can enhance the efficiency, safety, and scalability of chemical processes involving this important synthetic intermediate.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

-

Molbase. (n.d.). 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE Product Description.

-

Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Fisher Scientific. (2021). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

-

Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

ChemicalBook. (2023, September 20). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.

-

ChemicalBook. (n.d.). 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6.

-

University of Toronto. (2023). Solubility of Organic Compounds.

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Cohizon Life Sciences. (n.d.). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.

-

Synblock. (n.d.). CAS 73998-96-6 | this compound.

-

Benchchem. (n.d.). D-Ribose | 10257-33-7.

-

Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

-

Sunshine Pharma. (n.d.). Ammonium Bicarbonate CAS 1066-33-7.

-

ChemicalBook. (n.d.). Ammonium bicarbonate | 1066-33-7.

-

ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.

Sources

- 1. 2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE | 73998-96-6 [chemicalbook.com]

- 2. CAS 73998-96-6 | this compound - Synblock [synblock.com]

- 3. 73998-96-6 CAS MSDS (2,4-DICHLORO-5-(CHLOROMETHYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Scientist's Perspective on Chemical Safety

In the fast-paced environment of drug discovery and development, the pressure to innovate can sometimes overshadow the fundamental principles of laboratory safety. However, the integrity of our research and the well-being of our scientific community depend on a rigorous and proactive approach to chemical handling. 2,4-Dichloro-5-(chloromethyl)pyridine (CAS No. 73998-96-6) is a highly reactive trifunctional heterocyclic compound, a valuable building block in the synthesis of novel pharmaceutical agents. Its utility, however, is matched by its significant hazard profile. This guide is crafted not as a mere checklist, but as a comprehensive resource to instill a deep, science-driven understanding of the risks associated with this compound and the rationale behind the necessary safety protocols. Our goal is to empower researchers to work confidently and safely, ensuring that scientific advancement and personal safety proceed hand-in-hand.

Hazard Identification and Risk Profile

This compound is a solid that is corrosive and harmful if inhaled, swallowed, or absorbed through the skin.[1][2] A thorough understanding of its hazard profile is the cornerstone of safe handling.

GHS Classification

The Globally Harmonized System (GHS) provides a clear and standardized classification of the chemical's hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3] |

Pictograms:

Signal Word: Danger [3]

Toxicological Profile: The "Why" Behind the Warnings

While comprehensive toxicological data for this specific compound is not extensively published, the known effects of related chlorinated pyridines provide a strong basis for our precautions.[4][5]

-

Corrosivity: The compound's acidic nature means it can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[2] Ingestion can lead to burns in the oral cavity and gastrointestinal tract.[2]

-

Systemic Effects: Animal studies on similar compounds indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2] Chlorinated pyridines are known to be rapidly absorbed through intact skin, with the liver being a primary target organ for toxicity.[4][5]

-

Respiratory Hazards: As a solid, the dust can cause respiratory irritation.[2] Inhalation of fumes or combustion products may lead to more severe conditions like lung edema.[2] Individuals with pre-existing respiratory conditions may be more susceptible to its effects.[2]

-

Sensitization: There is a potential for this compound to cause skin sensitization, leading to allergic contact dermatitis (eczema) upon repeated exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The core principle of laboratory safety is the hierarchy of controls. We first implement engineering solutions to minimize exposure, followed by administrative controls and, finally, personal protective equipment as the last line of defense.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's exhaust ventilation is critical to prevent the accumulation and recirculation of harmful dust or vapors in the laboratory environment.[2]

Personal Protective Equipment (PPE): Your Personal Defense System

The appropriate selection and use of PPE are vital.

| PPE Category | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[2] | The face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions. Standard safety glasses are insufficient. |

| Hand Protection | Elbow-length PVC or nitrile gloves.[2] | A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact.[2] Always inspect gloves for defects before use. Use the proper glove removal technique to avoid contaminating your skin. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. A PVC apron should be worn over the lab coat for added protection.[2] | This ensures no skin is exposed. Lab coats should be laundered separately from personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P95 or better) may be required for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Use of a respirator requires prior medical clearance, fit-testing, and training. |

Safe Handling, Storage, and Disposal: The Lifecycle of a Reagent

Prudent Practices for Handling

-

Avoid All Personal Contact: This includes inhalation of dust and any contact with skin and eyes.[2]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[6]

-

Avoid Dust Formation: Use dry clean-up procedures for minor spills and avoid generating dust.[2]

-

Container Integrity: Do not cut, drill, grind, or weld containers that have held this chemical, as residual material could ignite.[2]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent dangerous reactions.

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Incompatibilities:

-

Alkalis and Strong Bases: Segregate from these materials as contact can liberate heat.[2]

-

Oxidizing Agents: Avoid contamination with oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this can result in ignition.[2]

-

Metals: Reacts with mild steel and galvanized steel/zinc, producing flammable hydrogen gas.[2]

-

Disposal Protocol

This material and its container must be disposed of as hazardous waste.[2]

-

Waste Characterization: The waste is classified as hazardous due to its corrosivity (EPA hazardous waste number D002).[2]

-

Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams.[2]

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. All local, state, and federal regulations must be followed.[2]

-

Contaminated Materials: Any materials used for cleaning spills or contaminated PPE must also be disposed of as hazardous waste.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is essential. The following workflow outlines the immediate actions required in case of an incident.

Caption: Emergency Response Workflow for Incidents.

First-Aid Measures

Immediate and decisive action is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing and footwear. Continue flushing until advised to stop by medical personnel. Seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air. Lay the person down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Urgent hospital treatment is likely needed.[2]

Firefighting Measures

This compound is combustible and presents a slight fire hazard when exposed to heat or flame.[2]

-

Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[2]

-

Hazardous Combustion Products: Burning can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides.[2]

-

Protective Actions: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[2]

Experimental Protocol: Standard Weighing and Solution Preparation

This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety principles discussed.

-

Preparation and Pre-check:

-

Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

-

Don all required PPE: safety goggles, face shield, lab coat, PVC apron, and elbow-length nitrile or PVC gloves.

-

-

Staging:

-

Place a spill tray lined with absorbent material inside the fume hood.

-

Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, waste container) and place it within the fume hood.

-

Pre-label all vessels.

-

-

Weighing the Compound:

-

Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, add the solid inside the fume hood, seal the container, and then weigh it outside the hood.

-

Slowly open the reagent bottle, keeping your face behind the fume hood sash.

-

Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat or tared container. Avoid creating dust.

-

Securely close the main reagent bottle immediately after dispensing.

-

-

Preparing the Solution:

-

Place the beaker containing the stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the beaker.

-

Slowly add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.

-

Begin stirring to dissolve the solid.

-

-

Cleanup:

-

Carefully dispose of the weigh boat and any other contaminated disposable materials into the designated hazardous waste container located inside the fume hood.

-

Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste container.

-

Wipe down the work surface inside the fume hood.

-

Remove PPE in the correct order, avoiding self-contamination. Wash hands thoroughly.

-

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C6H4Cl3N | CID 2762728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Emergence of a Versatile Building Block: A Technical Guide to 2,4-Dichloro-5-(chloromethyl)pyridine

An In-depth Exploration of its Synthesis, and Pivotal Role in Agrochemical and Pharmaceutical Development

Introduction: A Key Intermediate in Modern Chemistry

2,4-Dichloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1] Its trifunctional nature, featuring a reactive chloromethyl group and two chlorine atoms on the pyridine ring, provides a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the history, synthesis, and applications of this important compound, with a focus on the chemical principles that underpin its utility.

Historical Context: The Rise of Chlorinated Pyridines

The history of this compound is intrinsically linked to the broader development of chlorinated pyridine chemistry. While a definitive "discovery" of this specific molecule is not prominently documented in the annals of chemical literature, its emergence can be traced to the burgeoning field of synthetic agrochemicals and pharmaceuticals in the mid-20th century. The insecticidal properties of compounds containing the pyridine ring have been recognized for some time, leading to extensive research into the synthesis and biological activity of various substituted pyridines.[2]